5-(3-Acetylphenyl)-3-bromophenol, 95%
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Overview
Description
5-(3-Acetylphenyl)-3-bromophenol, 95% (5-APBP-95) is an aromatic compound with applications in the fields of synthetic chemistry, materials science, and biochemistry. This compound has been used in the synthesis of various organic compounds, as a reactant in the synthesis of polymers and polymeric materials, and in the development of new drugs and drug delivery systems. 5-APBP-95 has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Scientific Research Applications
5-(3-Acetylphenyl)-3-bromophenol, 95% has been used in various scientific research applications. It can be used as a reactant in the synthesis of polymers and polymeric materials, such as polyurethanes, polyimides, and polyamides. It has also been used in the synthesis of various organic compounds, such as arylboronic acids, aryl halides, and aryl sulfonates. 5-(3-Acetylphenyl)-3-bromophenol, 95% has also been used in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-3-bromophenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of various organic compounds and polymers. It is also believed to interact with various biomolecules, such as proteins, nucleic acids, and lipids, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-bromophenol, 95% are not fully understood. However, it is believed to interact with various biomolecules, such as proteins, nucleic acids, and lipids, to modulate their activity. This could potentially lead to changes in gene expression, protein synthesis, and other biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
5-(3-Acetylphenyl)-3-bromophenol, 95% has several advantages and limitations for laboratory experiments. It is a stable, non-toxic compound that can be easily handled and stored. It is also highly soluble in organic solvents and has a low melting point, which makes it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive and has a narrow range of applications.
Future Directions
There are several potential future directions for 5-(3-Acetylphenyl)-3-bromophenol, 95%. It could be used in the development of new drugs and drug delivery systems, and in the synthesis of various organic compounds and polymers. It could also be used to study the biochemical and physiological effects of the compound, and to develop new methods of synthesis and purification. Additionally, further research could be done to investigate the mechanism of action of 5-(3-Acetylphenyl)-3-bromophenol, 95%, and to explore its potential applications in other fields.
Synthesis Methods
5-(3-Acetylphenyl)-3-bromophenol, 95% is synthesized by a two-step process. In the first step, 3-bromophenol is reacted with acetic anhydride in the presence of potassium carbonate to form 5-(3-acetylphenyl)-3-bromophenol. In the second step, the crude product is purified by recrystallization to obtain the pure 5-(3-Acetylphenyl)-3-bromophenol, 95%. The purity of the final product can be determined by HPLC, GC, UV-Vis spectroscopy, or other analytical methods.
properties
IUPAC Name |
1-[3-(3-bromo-5-hydroxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVILQIADJSEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686397 |
Source
|
Record name | 1-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-88-7 |
Source
|
Record name | 1-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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